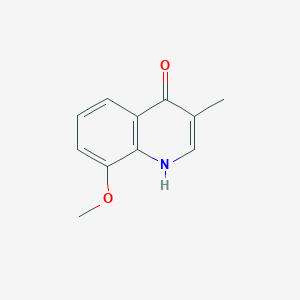

8-Methoxy-3-methylquinolin-4-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

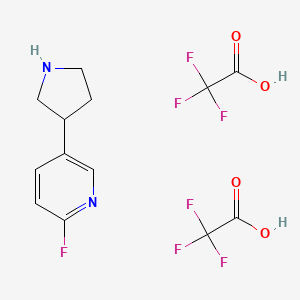

8-Methoxy-3-methylquinolin-4-ol is a chemical compound with the CAS Number: 855870-76-7. It has a molecular weight of 189.21 and its IUPAC name is 8-methoxy-3-methyl-4-quinolinol . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The molecular structure of 8-Methoxy-3-methylquinolin-4-ol can be represented by the InChI code: 1S/C11H11NO2/c1-7-6-12-10-8(11(7)13)4-3-5-9(10)14-2/h3-6H,1-2H3,(H,12,13) . This indicates that the compound has a quinoline core structure with methoxy and methyl substituents.Physical And Chemical Properties Analysis

8-Methoxy-3-methylquinolin-4-ol is a powder that is stored at room temperature . Its melting point is reported to be between 217-218 degrees Celsius .Aplicaciones Científicas De Investigación

Antiparasitic and Antineoplastic Activities

8-Methoxy and related quinoline derivatives have shown significant potential in modifying resistance against various biological targets. For example, quinazolinone inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP) have been synthesized to enhance the repair of drug- and radiation-induced DNA damage. These derivatives, including 8-methoxyquinazolinones, exhibit potent PARP inhibitory activity, which can potentiate the cytotoxicity of certain cancer treatments in cell lines (Griffin et al., 1998).

Corrosion Inhibition

Derivatives of 8-hydroxyquinoline, such as those synthesized for the protection of metals against corrosion, highlight the chemical versatility of the quinoline moiety. Novel heterocyclic compounds based on 8-hydroxyquinoline have been developed as efficient corrosion inhibitors for mild steel in acidic environments. These compounds showcase the ability of quinoline derivatives to form protective layers on metal surfaces, indicating their potential in materials science and engineering applications (Rbaa et al., 2019).

Antimicrobial Activity

The pharmacological importance of 8-hydroxyquinolines has led to the development of novel ligands with significant antimicrobial activity. For instance, metal complexes prepared with 8-hydroxyquinoline derivatives have been evaluated against various bacterial strains, highlighting the role of quinoline derivatives in developing new antimicrobial agents (Patel & Patel, 2017).

Photostability and Biological Activity

The substitution of a methoxy group at the 8 position in fluoroquinolone structures, such as Q-35, has been shown to significantly reduce phototoxicity when irradiated with UV light. This indicates the importance of structural modifications in the development of safer and more stable therapeutic agents (Marutani et al., 1993).

Food Preservation

Citrullus colocynthis fruits and 4-methylquinoline analogues have been investigated for their antimicrobial activities against foodborne bacteria, proposing natural preservatives to maintain the quality of food products. This research emphasizes the potential of quinoline derivatives in food science and safety (Kim et al., 2014).

Safety and Hazards

The safety information available indicates that 8-Methoxy-3-methylquinolin-4-ol may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves and eye or face protection .

Propiedades

IUPAC Name |

8-methoxy-3-methyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c1-7-6-12-10-8(11(7)13)4-3-5-9(10)14-2/h3-6H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQPXXUUQNBDNTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C(C1=O)C=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methoxy-3-methylquinolin-4-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-quinolinecarboxylic acid](/img/structure/B2616594.png)

![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide](/img/structure/B2616595.png)

![(1S)-2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclobutyl]cyclopropane-1-carboxylic acid](/img/structure/B2616600.png)

![1-[3-(3,5-Difluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2616603.png)

![8-[(2-Ethylpiperidin-1-yl)methyl]-7-hexyl-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![N-(2,5-dimethylphenyl)-2-[3-(4-fluorobenzenesulfonyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2616608.png)

![N-benzyl-2-[6-oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide](/img/structure/B2616610.png)

![N-(2-(2-(4-methoxyphenyl)-4-methylthiazol-5-yl)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2616614.png)

![Methyl 2-[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]propanoate](/img/structure/B2616617.png)